molecular formula C13H20FNO3 B2763840 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine CAS No. 501700-04-5

4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine

Cat. No.: B2763840
CAS No.: 501700-04-5
M. Wt: 257.305
InChI Key: FMAGEKSBHIYXPF-UHFFFAOYSA-N
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Description

4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluoropropoxy group and two methoxy groups attached to the phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxyphenethylamine, which is then subjected to a nucleophilic substitution reaction with 3-fluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced phenethylamine derivatives .

Scientific Research Applications

4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This interaction can lead to various physiological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoropropoxy)-3-methoxyphenethylamine
  • 4-(3-Fluoropropoxy)phenylmethanol
  • 3,5-Dimethoxyphenethylamine

Uniqueness

4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine is unique due to the presence of both fluoropropoxy and methoxy groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research .

Properties

IUPAC Name

2-[4-(3-fluoropropoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3/c1-16-11-8-10(4-6-15)9-12(17-2)13(11)18-7-3-5-14/h8-9H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAGEKSBHIYXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCCF)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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